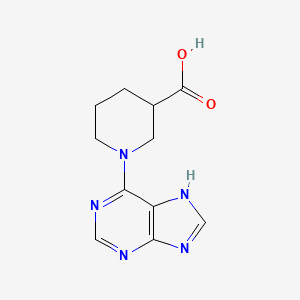![molecular formula C18H10Cl3N3S B2732809 4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 956206-18-1](/img/structure/B2732809.png)
4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole, abbreviated as 4C2D1H-PT, is an organic compound belonging to the thiazole family. It is a heterocyclic compound composed of a nitrogen atom, two sulfur atoms and five carbon atoms, and is used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally related to 4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole have been synthesized and characterized. For example, Kariuki et al. (2021) reported the synthesis and structural characterization of isostructural thiazoles with significant yields, highlighting the crystallization and single crystal diffraction used for structure determination, demonstrating the compounds' planarity and molecular orientation (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) focused on molecular docking and quantum chemical calculations of a similar compound, emphasizing its molecular structure, vibrational spectra, and potential biological effects predicted from molecular docking results. This study underlines the importance of theoretical calculations in understanding the molecular properties and potential applications of such compounds (Viji, A., V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Biological Activity Studies
Research by Viji et al. (2020) also analyzed the antimicrobial and anticancer activities of compounds structurally related to this compound. Their study highlighted the compound's antifungal and antibacterial effects, alongside molecular docking to identify interactions with different proteins, providing insight into its potential as a bioactive molecule (Viji, A., B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Salian, 2020).
Corrosion Inhibition Studies
Saraswat and Yadav (2020) investigated the application of quinoxaline derivatives, including compounds similar to the one , as corrosion inhibitors for mild steel in acidic media. Their study utilized weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy to demonstrate the compounds' effectiveness as corrosion inhibitors (Saraswat, V., & M. Yadav, 2020).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3S/c19-12-3-1-11(2-4-12)16-10-25-18(23-16)24-17(7-8-22-24)14-6-5-13(20)9-15(14)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCRXLIVKSRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

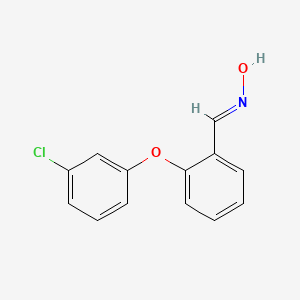
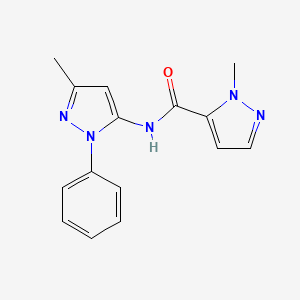

![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732736.png)
![ethyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2732737.png)
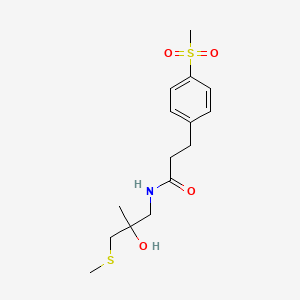
![5-Benzyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2732742.png)

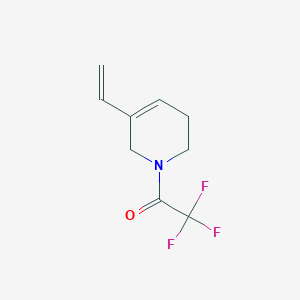
![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide](/img/structure/B2732746.png)
![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)

